1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Urea transporter UT-B UT-A1

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1704607-72-6) is a synthetic small-molecule urea derivative featuring an indoline scaffold linked via a hydroxyethyl bridge to a 4-trifluoromethylphenyl urea moiety. The compound is recorded in authoritative bioactivity databases as a dual inhibitor of urea transporter B (UT-B) and urea transporter A1 (UT-A1), with equipotent IC₅₀ values of 1,000 nM determined in mouse erythrocyte osmotic lysis and MDCK cell-based fluorescence assays, respectively.

Molecular Formula C19H20F3N3O2
Molecular Weight 379.383
CAS No. 1704607-72-6
Cat. No. B2962033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1704607-72-6
Molecular FormulaC19H20F3N3O2
Molecular Weight379.383
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C19H20F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-7,10,17,26H,8-9,11H2,1H3,(H2,23,24,27)
InChIKeyYEJZUEKOUNUMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1704607-72-6): Baseline Identity for Urea Transporter Research Procurement


1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1704607-72-6) is a synthetic small-molecule urea derivative featuring an indoline scaffold linked via a hydroxyethyl bridge to a 4-trifluoromethylphenyl urea moiety [1]. The compound is recorded in authoritative bioactivity databases as a dual inhibitor of urea transporter B (UT-B) and urea transporter A1 (UT-A1), with equipotent IC₅₀ values of 1,000 nM determined in mouse erythrocyte osmotic lysis and MDCK cell-based fluorescence assays, respectively [2]. It belongs to the emerging class of urea transporter inhibitors being explored as salt-sparing diuretics (urearetics) [3]. The combination of the 1-methylindoline core and the electron-withdrawing para-trifluoromethyl substituent distinguishes this compound structurally from both early-generation urea analogs and contemporary heterocyclic UT inhibitors.

Why Urea Transporter Inhibitors Are Not Interchangeable: The Case for 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1704607-72-6)


Urea transporter (UT) inhibitors span multiple chemotypes—including triazolothienopyrimidines, thienoquinolins, diarylamides, and indoline-ureas—that differ fundamentally in UT-B vs. UT-A selectivity, potency, binding site, and pharmacokinetic behavior [1]. Within the indoline-urea subclass, even minor substituent changes on the N-phenyl ring (e.g., 4-CF₃ vs. 4-Cl vs. 4-F) can alter hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, making potency or selectivity assumptions from one analog to another unreliable [2]. Generic substitution therefore risks selecting a compound with an unintended selectivity window (e.g., UT-B-selective vs. dual UT-B/UT-A1) or physiochemical profile that compromises experimental reproducibility in diuretic screening, kidney physiology models, or transporter crystallography studies [3]. The quantitative evidence below establishes the specific points of differentiation that a procurement decision must evaluate.

Quantitative Differentiation Evidence: 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (1704607-72-6) vs. Closest Comparators


Equipotent Dual UT-B/UT-A1 Inhibition vs. UT-B-Selective Inhibitor UTBinh-14

The target compound inhibits both mouse UT-B and rat UT-A1 with identical IC₅₀ values of 1,000 nM, demonstrating an equipotent dual-UT inhibition profile [1]. In contrast, the benchmark triazolothienopyrimidine inhibitor UTBinh-14 (UT-B-IN-1) is highly UT-B-selective, with IC₅₀ values of 10 nM (human UT-B) and 25 nM (mouse UT-B), and displays low affinity for UT-A isoforms [2]. This selectivity difference is critical: UTBinh-14 is ~40–100-fold more potent on UT-B but lacks the dual UT-A1 activity seen with the target compound. The equipotent dual profile may be advantageous for research models requiring simultaneous blockade of both urea transporter isoforms in kidney physiology studies.

Urea transporter UT-B UT-A1 diuretic screening selectivity profiling

4-Trifluoromethylphenyl Substituent vs. 4-Chlorobenzyl Analog: Lipophilicity and Metabolic Stability Differentiation

The target compound incorporates a 4-trifluoromethylphenyl urea group, a recognized medicinal chemistry motif that increases lipophilicity (Hantzsch π = +0.88 for CF₃ vs. +0.71 for Cl) and enhances metabolic stability by blocking CYP450-mediated phenyl ring hydroxylation [1]. A close structural analog, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, replaces the 4-CF₃-phenyl with a 4-Cl-benzyl group [2]. The CF₃ group is strongly electron-withdrawing (σₚ = +0.54) compared to Cl (σₚ = +0.23), which may alter the urea NH acidity and hydrogen-bond donor strength—relevant for target engagement at the UT-B intracellular binding site [3]. While direct comparative ADME data for these two compounds are not publicly available, the class-level inference from fluorinated vs. chlorinated phenyl ureas in drug design literature supports the expectation of differential metabolic half-life and CYP inhibition potential.

Physicochemical property metabolic stability lipophilicity CF3 effect SAR

Indoline-Urea Scaffold vs. Triazolothienopyrimidine: Chemotype-Differentiated Binding Site and Selectivity Potential

The target compound belongs to the indoline-urea chemotype, which is structurally and topologically distinct from the triazolothienopyrimidine scaffold exemplified by UTBinh-14 [1]. UTBinh-14 binds at an intracellular site on UT-B and competes with urea binding [2]. The indoline-urea scaffold, by contrast, presents a different hydrogen-bond donor/acceptor arrangement (three H-bond donors: two urea NH, one OH; four H-bond acceptors) and a distinct spatial geometry due to the sp³-hybridized hydroxyethyl linker. This chemotype differentiation may translate into a different off-target interaction profile, although direct selectivity panel data for the target compound are not yet published. From a procurement perspective, the indoline-urea scaffold occupies different chemical IP space compared to triazolothienopyrimidine-based UT inhibitors, which may be relevant for freedom-to-operate considerations in commercial diuretic development programs [3].

Scaffold hopping chemotype differentiation binding site off-target profile intellectual property

Intermediate Potency (IC₅₀ 1,000 nM) Relative to High-Potency (UTBinh-14, IC₅₀ 10 nM) and Low-Potency (DMTU, IC₅₀ 2–3 mM) UT Inhibitors

The target compound's UT-B IC₅₀ of 1,000 nM places it at an intermediate potency tier—approximately 100-fold weaker than the leading triazolothienopyrimidine inhibitor UTBinh-14 (IC₅₀ 10 nM human, 25 nM mouse) but approximately 2,000–3,000-fold more potent than the classical non-selective urea analog inhibitor dimethylthiourea (DMTU; IC₅₀ ~2–3 mM) [1][2]. Other diarylamide UT-B inhibitors such as compound 1H have been reported with IC₅₀ values around 1,600 nM, making the target compound's 1,000 nM potency competitive within its structural class [3]. This intermediate potency is suitable for in vitro pharmacological studies where complete target blockade is not desired, or where a tool compound with moderate affinity is preferred for competition-based binding assays or co-crystallization trials.

Potency ranking UT-B inhibition IC₅₀ comparison dose-response assay benchmarking

Best-Fit Research Application Scenarios for 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (1704607-72-6)


Dual UT-B/UT-A1 Blockade in Isolated Perfused Kidney or Collecting Duct Physiology Models

When the experimental objective requires simultaneous inhibition of both UT-B (expressed in descending vasa recta and erythrocytes) and UT-A1 (expressed in inner medullary collecting duct), the equipotent dual profile of this compound (IC₅₀ 1,000 nM at each transporter) [1] makes it a more appropriate tool than the UT-B-selective UTBinh-14 [2]. This scenario is relevant for ex vivo kidney perfusion studies aiming to quantify the relative contribution of each transporter isoform to urine concentrating mechanisms.

Moderate-Affinity Probe for Competition Binding or Cryo-EM Structural Studies of Urea Transporters

The target compound's intermediate UT-B potency (IC₅₀ 1,000 nM) occupies a useful range for competition-based binding assays, where extremely high-affinity ligands can mask subtle binding differences among UT-B variants or mutants. Additionally, the indoline-urea scaffold's distinct chemotype [3] may stabilize different conformational states of the transporter compared to triazolothienopyrimidine inhibitors, potentially facilitating co-crystallization or cryo-EM studies that require a non-triazolothienopyrimidine ligand to avoid crystallographic packing issues encountered with UTBinh-14 [4].

Structure-Activity Relationship (SAR) Benchmarking of Indoline-Urea Series for Metabolic Stability Optimization

The 4-CF₃ substituent distinguishes this compound from the 4-Cl-benzyl analog and provides a reference point for lipophilicity-driven SAR studies within the indoline-urea series. Researchers optimizing metabolic stability can use this compound to evaluate the impact of the electron-withdrawing CF₃ group on in vitro microsomal half-life relative to halogenated or non-fluorinated congeners [5]. This scenario is particularly relevant for medicinal chemistry programs developing next-generation urearetics with improved pharmacokinetic profiles.

Chemical IP Scouting and Freedom-to-Operate Assessment in Diuretic Drug Discovery

For industrial research groups evaluating the patent landscape around urea transporter inhibitors, the indoline-urea chemotype represented by this compound falls outside the heavily patented triazolothienopyrimidine space claimed by UTBinh-14 derivatives [6]. Procurement of this compound enables experimental validation of indoline-urea based UT inhibition as a strategy for developing novel, patentably distinct diuretic agents targeting the urea transporter mechanism.

Quote Request

Request a Quote for 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.